molecular formula C13H16ClN3O B2856543 (3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride CAS No. 2567489-66-9

(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride

Cat. No.: B2856543
CAS No.: 2567489-66-9
M. Wt: 265.74
InChI Key: SAOHSEHPWMRCHR-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3O and its molecular weight is 265.74. The purity is usually 95%.
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Biological Activity

(3R)-3-(1H-Indol-3-ylmethyl)piperazin-2-one;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN3O
  • Molecular Weight : 255.72 g/mol

Research indicates that this compound exhibits various mechanisms of action:

  • Antiviral Activity : Studies have shown that piperazine derivatives can inhibit viral replication. For instance, compounds with similar structures have demonstrated effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with EC50 values ranging from 5 to 28 μM .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inducing apoptosis in hypopharyngeal tumor cells, suggesting potential as an anticancer agent .
  • Neuropharmacological Effects : Indole derivatives are known for their influence on neurotransmitter systems. The piperazine moiety may enhance the binding affinity to serotonin receptors, which is crucial for developing treatments for mood disorders .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

Activity Type Target Virus/Cancer EC50/IC50 Value Reference
AntiviralRSV5–28 μM
AntiviralHCV6.7 μM
AnticancerFaDu hypopharyngeal cellsIC50 < 10 μM
NeuropharmacologicalSerotonin receptorsAffinity not specified

Case Study 1: Antiviral Activity

A study conducted on piperazine derivatives demonstrated that compounds similar to this compound effectively inhibited RSV replication in vitro. The most potent derivative showed an EC50 value significantly lower than that of standard antiviral drugs like ribavirin, indicating a strong potential for further development as an antiviral agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis at concentrations as low as 10 μM. This suggests that the compound could be a candidate for further investigation in cancer therapy.

Properties

IUPAC Name

(3R)-3-(1H-indol-3-ylmethyl)piperazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-13-12(14-5-6-15-13)7-9-8-16-11-4-2-1-3-10(9)11;/h1-4,8,12,14,16H,5-7H2,(H,15,17);1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOHSEHPWMRCHR-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H](N1)CC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.